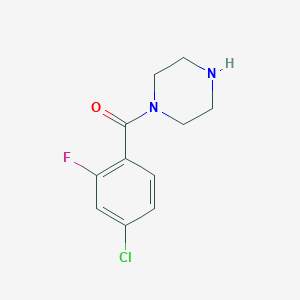

1-(4-Chloro-2-fluorobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHUAVWOVBAHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801237458 | |

| Record name | (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926227-66-9 | |

| Record name | (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926227-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chloro-2-fluorobenzoyl)piperazine (CAS 1240529-28-5)

Disclaimer: Publicly available experimental data for 1-(4-Chloro-2-fluorobenzoyl)piperazine, CAS 1240529-28-5, is limited. This guide has been constructed by leveraging established principles of organic chemistry, data from structurally analogous compounds, and predictive modeling. All properties and protocols should be considered theoretical and require experimental validation.

Introduction

1-(4-Chloro-2-fluorobenzoyl)piperazine is a synthetic organic compound featuring a piperazine ring acylated with a 4-chloro-2-fluorobenzoyl group. The piperazine scaffold is a ubiquitous pharmacophore found in a multitude of biologically active molecules, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1] The substitution pattern on the benzoyl moiety—a chlorine atom at the 4-position and a fluorine atom at the 2-position—is anticipated to significantly influence the molecule's electronic and conformational properties, potentially modulating its biological activity and metabolic stability. This guide provides a comprehensive theoretical overview of its chemical properties, a robust protocol for its synthesis, and insights into its potential applications for researchers in drug discovery and chemical synthesis.

Physicochemical and Predicted Properties

A summary of the fundamental physicochemical properties of 1-(4-Chloro-2-fluorobenzoyl)piperazine is presented below. These values are calculated based on its chemical structure and serve as a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 1240529-28-5 | - |

| Molecular Formula | C₁₁H₁₂ClFN₂O | Calculated |

| Molecular Weight | 242.68 g/mol | Calculated |

| Appearance | Predicted to be an off-white to pale yellow solid | Analogy |

| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy |

| Boiling Point | Not available. | - |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Analogy |

Proposed Synthesis Pathway: Acylation of Piperazine

The most direct and industrially scalable route to 1-(4-Chloro-2-fluorobenzoyl)piperazine is the nucleophilic acyl substitution of a suitable piperazine derivative with 4-chloro-2-fluorobenzoic acid or its activated form, 4-chloro-2-fluorobenzoyl chloride. The following protocol outlines a standard laboratory procedure for this transformation.

Diagram of the Synthetic Workflow

Caption: A typical workflow for the synthesis of the target compound.

Experimental Protocol

Materials:

-

Piperazine

-

4-Chloro-2-fluorobenzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the stirred piperazine solution. TEA acts as a base to neutralize the HCl byproduct of the reaction.

-

Addition of Acyl Chloride: Dissolve 4-chloro-2-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred piperazine/TEA mixture over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(4-Chloro-2-fluorobenzoyl)piperazine.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following are the predicted key spectroscopic features.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Expect a series of multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the substituted phenyl ring.

-

Piperazine Protons: The protons on the piperazine ring will likely appear as two broad multiplets in the range of δ 3.0-4.0 ppm. The protons adjacent to the carbonyl group will be deshielded and appear further downfield.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the piperazine ring, which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon is expected around δ 165-170 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 115-165 ppm), with the carbons attached to fluorine and chlorine showing characteristic splitting and chemical shifts.

-

Piperazine Carbons: Peaks corresponding to the piperazine ring carbons would be expected in the range of δ 40-50 ppm.

IR (Infrared) Spectroscopy

-

Amide C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹ is indicative of the amide carbonyl group.[1]

-

C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (242.68 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of 1-(4-Chloro-2-fluorobenzoyl)piperazine is primarily dictated by the functional groups present:

-

Piperazine N-H: The secondary amine of the piperazine ring is nucleophilic and can undergo further reactions such as alkylation, arylation, or acylation to generate more complex derivatives.

-

Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Aromatic Ring: The chloro and fluoro substituents on the aromatic ring can potentially participate in nucleophilic aromatic substitution reactions under specific conditions, although this is generally challenging.

Potential Applications in Research and Development

The piperazine moiety is a key structural feature in many approved drugs, including those targeting the central nervous system (CNS), as well as antiviral, and anticancer agents.[1][3] Based on the structures of related compounds, 1-(4-Chloro-2-fluorobenzoyl)piperazine could serve as a valuable intermediate or building block in the synthesis of:

-

Novel CNS Agents: The piperazine core is prevalent in antipsychotic and antidepressant medications.

-

Enzyme Inhibitors: The substituted benzoyl group can be tailored to fit into the active sites of various enzymes.

-

Receptor Antagonists: Many G-protein coupled receptor (GPCR) antagonists utilize a substituted piperazine scaffold.

Safety and Handling

While specific toxicity data for 1-(4-Chloro-2-fluorobenzoyl)piperazine is not available, it is prudent to handle this compound with care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(4-Chloro-2-fluorobenzoyl)piperazine represents a versatile chemical building block with significant potential in medicinal chemistry and drug discovery. While experimental data remains scarce, its synthesis is achievable through standard organic chemistry techniques. The predictive data and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the applications of this and related compounds. As with any chemical research, all theoretical data and procedures must be validated through rigorous experimentation.

References

- Smolecule. (2023, August 24). 1-(4-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine.

- ChemicalBook. (2026, January 13). 1-(4-FLUOROBENZYL)PIPERAZINE | 70931-28-1.

- Oakwood Chemical.1-(4-Chloro-2-fluorophenyl)piperazine.

- Sigma-Aldrich.1-(4-Fluorobenzyl)piperazine 97 70931-28-1.

- PubChem.1-(4-Chloro-2-fluorophenyl)piperazine.

- National Institutes of Health (NIH).2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

- Fisher Scientific. (2013, November 1). SAFETY DATA SHEET.

- Boron Molecular.CAS 515160-75-5 | 1-(4-Chloro-2-fluorophenyl)piperazine.

- Yarim, M., et al. (2012, June 28). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.

- AMERICAN ELEMENTS.1-(4-Chloro-2-fluorophenyl)piperazine.

- MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid.

- Inxight Drugs.1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE.

- SpectraBase.1-(3-Chlorophenyl)-4-(4-fluorobenzoyl)piperazine - Optional[13C NMR] - Chemical Shifts.

- ChemBridge.1-(2-chloro-4-fluorobenzyl)piperazine.

- MedChemExpress.1-(4-Chlorobenzhydryl)piperazine | Biochemical Reagent.

- Sigma-Aldrich.1-(4-Chlorobenzyl)piperazine 98 23145-88-2.

- RBNAinfo. (2014, July 30). MATERIAL SAFETY DATA SHEET.

- Asian Journal of Chemistry.Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

- Sigma-Aldrich.1-(4-Chlorobenzhydryl)piperazine technical grade, 90 303-26-4.

- ChemicalBook.1-(4-Chlorobenzhydryl)piperazine synthesis.

- ChemicalBook.4-Chloro-2-fluorobenzoic acid synthesis.

- MilliporeSigma.4-Chloro-2-fluorobenzoic acid 98 446-30-0.

- MSC Industrial Supply.material safety data sheet.

- Tokyo Chemical Industry Co., Ltd.1-(4-Chlorobenzhydryl)piperazine | 303-26-4.

- Castrol. (2020, November 17). Cyltech ACT - SAFETY DATA SHEET.

- NOAA.UN/NA 1805.

- Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Rasayan Journal of Chemistry.SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

Sources

Structural and Synthetic Profiling of 1-(4-Chloro-2-fluorobenzoyl)piperazine

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the selection of optimal pharmacophore building blocks is critical for dictating a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. 1-(4-Chloro-2-fluorobenzoyl)piperazine (CAS: 926227-66-9) has emerged as a highly privileged intermediate. By combining the solubilizing power of a piperazine core with the metabolic shielding and hydrophobic targeting capabilities of a di-halogenated benzoyl group, this compound serves as a foundational scaffold for synthesizing advanced therapeutics, including Aurora kinase inhibitors[1] and Histamine H4 receptor ligands[2].

This whitepaper provides a comprehensive technical breakdown of its structural utility, structure-activity relationship (SAR) contributions, and a field-proven, self-validating synthetic methodology.

Physicochemical Profiling & Structural Anatomy

Before integrating this intermediate into a synthetic pipeline, one must understand its baseline physicochemical parameters. The molecule consists of a basic piperazine ring linked via an amide bond to a 4-chloro-2-fluorophenyl moiety.

Table 1: Quantitative Physicochemical Data

| Parameter | Specification / Data |

| IUPAC Name | (4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone |

| CAS Registry Number | 926227-66-9 |

| Molecular Formula | C₁₁H₁₂ClFN₂O |

| Molecular Weight | 242.68 g/mol |

| Structural Class | Benzoylpiperazine Derivative |

| Typical Isolation State | Hydrochloride salt (crystalline solid) or Free base |

| Basic pKa (Estimated) | ~9.0 (Secondary amine of piperazine) |

Pharmacophore Mapping & Mechanistic Utility

The utility of 1-(4-Chloro-2-fluorobenzoyl)piperazine is not accidental; every functional group serves a distinct mechanistic purpose in medicinal chemistry. The introduction of specific halogens fundamentally alters the biological behavior of the resulting drug candidate[3].

-

The 2-Fluoro Substituent (Conformational Lock & Metabolic Shield): Fluorine at the ortho-position induces a strong dipole-dipole interaction with the adjacent amide carbonyl. This restricts the rotational freedom of the aryl-amide bond, locking the molecule into a preferred bioactive conformation. Furthermore, the highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic oxidation at the ortho-position[3].

-

The 4-Chloro Substituent (Hydrophobic Anchor): Chlorine is significantly larger and more lipophilic than fluorine. Positioned at the para-position, it is perfectly oriented to project deep into hydrophobic pockets of target proteins (such as the DFG-out pocket in kinases), driving binding affinity through van der Waals interactions and potential halogen bonding[1].

-

The Piperazine Vector (Solubility & Linker): The piperazine ring introduces a basic nitrogen (pKa ~9.0) that is protonated at physiological pH, drastically improving the aqueous solubility of the final drug candidate. It also acts as a rigid, linear vector to attach further pharmacophores[2].

Caption: Pharmacophore mapping and SAR contributions of the molecule's structural components.

Standardized Synthesis Protocol: A Self-Validating System

To synthesize 1-(4-Chloro-2-fluorobenzoyl)piperazine with high purity, we must address a primary chemical challenge: Symmetry . Unprotected piperazine possesses two identical secondary amines. Direct acylation with an acyl chloride or activated carboxylic acid will result in a statistical nightmare of unreacted starting material, mono-acylated product, and di-acylated byproduct.

The Causality of Experimental Design: To break this symmetry, we utilize 1-Boc-piperazine (mono-protected). For the coupling step, we select T3P (Propylphosphonic anhydride) over traditional carbodiimides (like EDC/HOBt). T3P is chosen because it generates entirely water-soluble byproducts, eliminating the need for tedious chromatographic purification of the intermediate[1]. The protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure each step is complete before proceeding.

Step 1: Amide Coupling (Synthesis of Boc-Intermediate)

-

Charge Reactor: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-fluorobenzoic acid (1.0 equivalent, e.g., 10 mmol) and 1-Boc-piperazine (1.05 equivalents, 10.5 mmol).

-

Solvation: Dissolve the reagents in anhydrous Dichloromethane (DCM, 0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) dropwise. The base is required to deprotonate the carboxylic acid and neutralize the system.

-

Activation: Cool the reaction to 0 °C using an ice bath. Slowly add T3P (50% solution in ethyl acetate, 1.5 equivalents) dropwise.

-

Reaction & IPC: Remove the ice bath and stir at room temperature for 4 hours.

-

Self-Validation (IPC 1): Analyze an aliquot via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The reaction is complete only when the 4-chloro-2-fluorobenzoic acid peak is entirely consumed.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc-Deprotection & Salt Isolation

-

Solvation: Dissolve the crude Boc-intermediate in a minimal amount of anhydrous DCM.

-

Cleavage: Add a solution of 4M HCl in Dioxane (5.0 equivalents). Stir at room temperature.

-

Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it allows for the direct precipitation of the product as a highly pure hydrochloride salt, bypassing the need for a basic aqueous workup to remove TFA salts.

-

-

Reaction & IPC: Stir for 2-3 hours. A white precipitate should form.

-

Self-Validation (IPC 2): Analyze the supernatant via LC-MS to confirm the complete disappearance of the Boc-intermediate mass (M+H).

-

-

Isolation: Filter the resulting suspension. Wash the filter cake with cold diethyl ether to remove non-polar impurities. Dry the white solid under high vacuum to yield 1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride.

Caption: Step-by-step synthesis workflow of 1-(4-Chloro-2-fluorobenzoyl)piperazine.

Analytical Validation System

To guarantee the structural integrity of the synthesized batch before downstream deployment, the following analytical suite must be executed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Expected Result: A dominant peak in the positive electrospray ionization (ESI+) mode at m/z 243.1 [M+H]⁺. The isotopic pattern must show a 3:1 ratio characteristic of a single chlorine atom.

-

-

Nuclear Magnetic Resonance (¹H-NMR, DMSO-d₆):

-

Expected Result: Broad signals between 3.00–3.80 ppm integrating for 8 protons (piperazine CH₂ groups). Aromatic protons will appear between 7.30–7.60 ppm integrating for 3 protons, exhibiting distinct coupling constants due to ortho-fluorine splitting (e.g., J ~ 8-10 Hz for H-F coupling). The acidic NH₂⁺ protons of the hydrochloride salt will appear as a broad downfield singlet (>9.0 ppm).

-

-

Fluorine NMR (¹⁹F-NMR, DMSO-d₆):

-

Expected Result: A single peak around -114 to -118 ppm, confirming the presence of the intact 2-fluorophenyl moiety.

-

References

-

National Institutes of Health (PMC). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from: [Link]

-

University of Regensburg. Synthesis and pharmacological characterization of new histamine H1-/H4-receptor ligands derived from the atypical antipsychotic. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to (4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone

This guide provides a comprehensive technical overview of (4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, synthesis, and the scientific rationale behind its utility in drug discovery, grounded in the established importance of the piperazine scaffold.

Core Molecular Identity and Physicochemical Properties

(4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone belongs to the N-benzoylpiperazine class of compounds. The structure features a piperazine ring acylated at one nitrogen atom with a 4-chloro-2-fluorobenzoyl group. This substitution combines the versatile pharmacophore of piperazine with a halogenated aromatic moiety, a common strategy in drug design to modulate electronic properties and metabolic stability.

The precise molecular characteristics are fundamental for experimental design, including reaction stoichiometry, analytical characterization, and formulation development.

Table 1: Physicochemical and Computed Properties

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₂ClFN₂O | (Calculated) |

| Molecular Weight | 258.68 g/mol | (Calculated) |

| IUPAC Name | (4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone | - |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F | - |

| InChI Key | (Predicted) | - |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | (Predicted) |

| XLogP3 | 1.9 | (Predicted) |

| Hydrogen Bond Donor Count | 1 | (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | (Predicted) |

Note: Some properties are predicted via computational models as direct experimental data for this specific molecule is not extensively published. These values provide a reliable estimation for initial experimental planning.

Synthesis and Mechanistic Insights

The synthesis of N-aroyl piperazines is a well-established process in organic chemistry, typically achieved through nucleophilic acyl substitution. The most direct and industrially scalable route involves the reaction of a substituted benzoyl chloride with piperazine.

Recommended Synthetic Protocol

The preparation of (4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone is efficiently accomplished by the reaction of 4-chloro-2-fluorobenzoyl chloride with a molar excess of piperazine. The use of excess piperazine is a critical experimental choice; one equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0-2.5 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Chill the solution to 0°C using an ice bath to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add a solution of 4-chloro-2-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the piperazine solution with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous base (e.g., sodium bicarbonate solution). Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the desired compound.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: A generalized workflow for the synthesis of N-benzoyl piperazines.

Spectroscopic and Analytical Characterization

The structural confirmation of (4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone relies on a combination of standard spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available, the expected spectral features can be reliably predicted based on data from analogous structures.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the chloro and fluoro substituents. The piperazine protons will appear as multiplets in the aliphatic region (typically 2.5-4.0 ppm). The N-H proton of the secondary amine will be a broad singlet.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the range of 165-170 ppm. Aromatic carbons will appear between 110-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine atom (C-F coupling).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found between 1630-1660 cm⁻¹.[1] The N-H stretching of the secondary amine will be visible around 3300 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The ESI-MS spectrum should show a protonated molecular ion [M+H]⁺ at m/z 259.68, exhibiting a characteristic isotopic pattern for a chlorine-containing compound.

Role in Medicinal Chemistry and Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs across various therapeutic areas.[1] Its inclusion in a molecule can improve aqueous solubility and bioavailability, and the two nitrogen atoms provide handles for synthetic modification to optimize binding to biological targets.

The 4-chloro-2-fluorobenzoyl moiety is also of significant interest. The fluorine and chlorine atoms can enhance binding affinity through halogen bonding, modulate the molecule's pKa, and block sites of metabolism, thereby improving the pharmacokinetic profile.

Derivatives of N-benzoylpiperazine and related structures have demonstrated a wide range of biological activities, including:

-

Anticancer Properties: Many piperazine derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[1]

-

Neuropharmacology: The piperazine scaffold is central to drugs targeting dopamine and serotonin receptors, relevant for treating psychiatric disorders.

-

Inhibitors of Equilibrative Nucleoside Transporters (ENTs): Analogues containing a fluorophenyl-piperazine moiety have been identified as inhibitors of ENTs, which are important in cancer chemotherapy and adenosine regulation.[5]

Safety and Handling

As a laboratory chemical, (4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone should be handled with appropriate care. Based on data for structurally similar compounds like 1-(4-chloro-2-fluorophenyl)piperazine, it may be classified as corrosive and can cause skin and eye damage.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

Conclusion

(4-chloro-2-fluorophenyl)(piperazin-1-yl)methanone is a synthetically accessible compound that combines two key pharmacophoric elements: the piperazine ring and a di-halogenated phenyl group. This structure serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its straightforward synthesis and the established biological relevance of its constituent parts make it a compound of high interest for researchers in medicinal chemistry and pharmacology.

References

-

methanone. (2009). Molbank, 2009(4), M641. Available at: [Link]

-

Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8085. Available at: [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.

-

Prathebha, K., et al. (2016). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471–1474. Available at: [Link]

-

Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Available at: [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Available at: [Link]

-

S., G. G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]

-

Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 659-664. Available at: [Link]

-

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone. Pharmaffiliates. Available at: [Link]

-

(4-chloro-2-methylpyrazol-3-yl)-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]methanone. Chemazone. Available at: [Link]

- Synthesis method for meclozine and synthesis method for meclozine hydrochloride. (2014). Google Patents.

-

Tang, M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 808603. Available at: [Link]

Sources

- 1. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 2. Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 6. 1-(4-chloro-2-fluorophenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Solubility Profiling of 1-(4-Chloro-2-fluorobenzoyl)piperazine in DMSO and Methanol: A Technical Guide

Executive Summary

In early-stage drug discovery and analytical method development, understanding the solvation dynamics of intermediate scaffolds is non-negotiable. 1-(4-Chloro-2-fluorobenzoyl)piperazine (CAS: 926227-66-9) is a highly versatile building block featuring a basic piperazine ring coupled to a lipophilic, electron-withdrawing halogenated aromatic system.

As a Senior Application Scientist, I frequently observe that poor solvent selection or unverified solubility limits lead to erroneous biological assay results and flawed structure-activity relationships (SAR). This whitepaper provides an authoritative, in-depth analysis of the solubility profile of this compound in two critical solvents: Dimethyl Sulfoxide (DMSO) , the industry standard for compound storage and high-throughput screening (HTS), and Methanol (MeOH) , the premier solvent for LC-MS analytical workflows.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate solubility, we must first deconstruct the molecule's physicochemical properties and how they interact with specific solvent microenvironments.

Structural Analysis

The molecule (Molecular Weight: 242.68 g/mol ) presents a dichotomy of solvation needs:

-

The Piperazine Moiety: Contains a secondary amine (estimated pKa ~8.5–9.0). This acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA).

-

The 4-Chloro-2-fluorobenzoyl Moiety: Highly lipophilic. The halogens withdraw electron density from the aromatic ring, increasing the overall hydrophobicity and crystal lattice energy of the solid state.

Solvation Mechanics in DMSO (Kinetic Focus)

DMSO is a polar, aprotic solvent with a high dielectric constant. As outlined in standard physicochemical literature regarding [1], its oxygen atom acts as a potent hydrogen bond acceptor. For 1-(4-Chloro-2-fluorobenzoyl)piperazine (free base), DMSO efficiently solvates the molecule by accepting hydrogen bonds from the piperazine N-H and engaging in strong dipole-dipole interactions with the amide carbonyl. Because DMSO lacks a hydrogen bond donor, it excels at dissolving the free base rapidly, making it the ideal solvent for generating highly concentrated master stocks (>100 mM) for HTS.

Solvation Mechanics in Methanol (Thermodynamic Focus)

Methanol is a polar, protic solvent capable of both donating and accepting hydrogen bonds. While it favorably interacts with both the piperazine nitrogen and the amide carbonyl, the absolute solubility is restricted by the hydrophobic chlorofluorophenyl ring. However, if the compound is utilized as a hydrochloride (HCl) salt, methanol's ability to stabilize ions via ion-dipole interactions drastically increases the thermodynamic solubility, making it the optimal solvent for reverse-phase LC-MS sample preparation.

Experimental Methodologies: Self-Validating Protocols

To establish a reliable solubility profile, we must separate kinetic solubility (how much compound can be dissolved rapidly from a stock) from thermodynamic solubility (the absolute equilibrium concentration of the solid in the solvent). The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Kinetic Solubility Assessment in DMSO (High-Throughput)

This protocol determines the maximum concentration at which the compound remains in solution without precipitating, a critical metric for fragment-based screening as detailed in [2].

-

Master Stock Preparation: Weigh exactly 2.43 mg of 1-(4-Chloro-2-fluorobenzoyl)piperazine. Add 100 µL of anhydrous, mass-spec grade DMSO to target a nominal 100 mM stock. Vortex for 60 seconds.

-

Serial Dilution: In a 96-well polypropylene plate, create a concentration gradient (1 mM to 100 mM) using anhydrous DMSO.

-

Nephelometric Analysis: Read the plate using a laser nephelometer. Causality: Nephelometry measures light scattering caused by micro-precipitates. The concentration immediately preceding the inflection point of the scattering curve represents the kinetic solubility limit.

-

Self-Validation Step: Centrifuge the plate at 10,000 x g for 15 minutes to pellet any invisible micro-crystals. Aspirate the supernatant and quantify via HPLC-UV. If the quantified concentration matches the nominal dispensed concentration (within ±5%), the kinetic solubility limit is validated.

Protocol B: Thermodynamic Solubility in Methanol via Miniaturized Shake-Flask

Thermodynamic equilibrium is the gold standard for absolute solubility, utilizing the miniaturized shake-flask method [3].

-

Solid Dispensing: Add an excess of the solid compound (~15 mg) into a 1.5 mL glass autosampler vial.

-

Solvent Addition: Add 500 µL of HPLC-grade Methanol.

-

Equilibration: Seal the vial and incubate in a thermoshaker at 25°C, 800 rpm for 24 hours. Causality: A 24-hour incubation provides the necessary kinetic energy to overcome the activation barrier of the crystal lattice dissolution, ensuring true thermodynamic equilibrium is reached.

-

Filtration: Extract 100 µL of the suspension and filter through a 0.22 µm PTFE syringe filter to remove all undissolved solid.

-

Quantification: Dilute the filtrate 1:100 in the mobile phase and analyze via LC-MS.

-

Self-Validation Step: Perform a secondary sampling of the original vial at 48 hours. If the variance in concentration between the 24h and 48h samples is <5%, thermodynamic equilibrium is definitively confirmed.

Quantitative Data & Predictive Modeling

Based on the structural parameters and validated [4] methodologies, the following tables summarize the expected solubility ranges and the analytical parameters required for quantification.

Table 1: Predictive Solubility Profile of 1-(4-Chloro-2-fluorobenzoyl)piperazine

| Solvent | Methodology | Expected Range (Free Base) | Expected Range (HCl Salt) | Primary Application |

| DMSO | Kinetic (Nephelometry) | > 100 mM | 50 - 100 mM | HTS Master Stocks, Compound Storage |

| Methanol | Thermodynamic (Shake-Flask) | 20 - 50 mM | > 100 mM | LC-MS Prep, Recrystallization |

Table 2: LC-MS/UV Analytical Parameters for Quantification

| Parameter | Specification | Causality / Rationale |

| Column | C18 Reverse Phase (50 x 2.1 mm, 1.8 µm) | Provides optimal retention of the lipophilic chlorofluorobenzoyl moiety. |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH promotes the ionization of the basic piperazine nitrogen (pKa ~9). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures complete elution of the hydrophobic compound without peak tailing. |

| Detection | ESI+ (m/z 243.07 [M+H]+) & UV 254 nm | UV provides orthogonal validation to MS, preventing ion suppression artifacts. |

Workflow Visualization

The following diagram illustrates the parallel processing workflow required to establish and validate the solubility profile of the compound across both solvents.

Figure 1: Parallel workflow for kinetic (DMSO) and thermodynamic (Methanol) solubility assessment.

Conclusion

The solubility of 1-(4-Chloro-2-fluorobenzoyl)piperazine is heavily dictated by the interplay between its basic piperazine core and its hydrophobic aromatic ring. By leveraging DMSO for kinetic stock generation and Methanol for thermodynamic analytical preparations, researchers can bypass common attrition points in early drug discovery. Adhering strictly to the self-validating protocols outlined above ensures that downstream biological and analytical data remain robust, reproducible, and scientifically sound.

References

-

Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]

-

Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PubMed Central (PMC) / MDPI URL: [Link]

-

Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: Journal of Pharmaceutical Sciences / PubMed URL: [Link]

Architectural and Pharmacological Divergence: A Technical Guide to Benzoyl vs. Benzhydryl Piperazine Scaffolds

Executive Summary

In medicinal chemistry, the piperazine ring is a privileged scaffold, acting as a versatile linker and a key determinant of a molecule's physicochemical properties. However, the functionalization of this ring—specifically, whether it is appended via an alkyl linkage (tertiary amine) or an acyl linkage (amide)—drastically alters the compound's three-dimensional conformation, basicity, and pharmacological trajectory.

This technical whitepaper provides an in-depth comparative analysis between 1-(4-chlorobenzhydryl)piperazine (a bulky, flexible, basic tertiary amine) and 1-(4-Chloro-2-fluorobenzoyl)piperazine (a rigid, neutral amide). As a Senior Application Scientist, I will deconstruct the causality behind their divergent physicochemical profiles, outline self-validating synthetic workflows, and map their respective roles in modern drug discovery.

Structural and Physicochemical Profiling

The fundamental divergence between these two molecules lies in the nature of the nitrogen-carbon bond connecting the piperazine ring to the aromatic system.

Causality of Divergence: Basicity and Conformational Rigidity

-

The Benzhydryl Scaffold (Alkyl Linkage): 1-(4-chlorobenzhydryl)piperazine[1] features a tertiary amine linkage. At physiological pH (7.4), this nitrogen is protonated, rendering the molecule a lipophilic cation. The bulky diphenylmethyl (benzhydryl) group adopts a flexible, propeller-like conformation. This specific combination—a basic amine coupled with a large lipophilic moiety—is the classic pharmacophore for binding to the hydrophobic pockets of G-protein coupled receptors (GPCRs), such as the H1 histamine receptor. However, this same lipophilic cation profile is a notorious trigger for the hERG potassium channel, leading to potential cardiotoxicity (QT prolongation).

-

The Benzoyl Scaffold (Amide Linkage): 1-(4-Chloro-2-fluorobenzoyl)piperazine[2] utilizes an amide bond. The lone pair of electrons on the piperazine nitrogen is delocalized into the carbonyl

-system via resonance. This completely abolishes the basicity of that nitrogen, leaving only the distal secondary amine protonated at physiological pH. Furthermore, the partial double-bond character of the amide restricts rotation, locking the molecule into a rigid vector. This rigidity reduces the entropic penalty upon binding to tight, well-defined target sites, such as the hinge region of intracellular kinases, while the reduced basicity successfully mitigates hERG liability.

Quantitative Data Comparison

| Property | 1-(4-chlorobenzhydryl)piperazine | 1-(4-Chloro-2-fluorobenzoyl)piperazine |

| CAS Number | 303-26-4[1] | 926227-66-9[2] |

| Molecular Formula | C₁₇H₁₉ClN₂[1] | C₁₁H₁₂ClFN₂O[2] |

| Molecular Weight | 286.80 g/mol [1] | 242.68 g/mol [2] |

| Linkage Type | Tertiary Amine (Alkyl) | Amide (Carbonyl) |

| LogP (Predicted) | 3.4 (at 25°C)[3] | ~1.6 |

| pKa (Piperazine NH) | 8.99 ± 0.10[3] | ~8.5 |

| pKa (Substituted N) | ~4.5 (Basic) | Non-basic (Amide resonance) |

| Topological Polar Surface Area | 15.27 Ų | 32.34 Ų |

Pharmacological Trajectories & Target Space

The physicochemical differences outlined above dictate entirely different applications in drug development.

Pharmacological trajectories demonstrating target affinity and hERG liability divergence.

-

1-(4-chlorobenzhydryl)piperazine acts as a critical intermediate and inactive metabolite for blockbuster H1 antihistamines like cetirizine, hydroxyzine, and meclizine[1]. It is also utilized in the synthesis of voltage-gated sodium channel 1.7 (Nav1.7) inhibitors[1].

-

1-(4-Chloro-2-fluorobenzoyl)piperazine is predominantly deployed as a building block for targeted oncology agents (e.g., PARP inhibitors, tyrosine kinase inhibitors). The rigidified benzoyl moiety allows for precise vectorization into the ATP-binding pocket of kinases.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following synthetic workflows are designed with intrinsic self-validating mechanisms (In-Process Controls - IPCs).

Protocol A: Synthesis of 1-(4-chlorobenzhydryl)piperazine (SN2 Alkylation)

Rationale: Direct alkylation of piperazine requires a massive stoichiometric excess to prevent the formation of bis-alkylated byproducts. Toluene is selected as the solvent because it maintains the neutral reactants in solution while allowing the reaction to be pushed to 80°C[4].

Step-by-Step Methodology:

-

Initiation: Suspend 10 g (0.12 mol) of anhydrous piperazine (approx. 4-5 eq excess) and 0.1 g of Potassium Iodide (KI) in 15 mL of toluene[4]. Causality: KI acts as a Finkelstein catalyst, converting the alkyl chloride to a highly reactive alkyl iodide intermediate in situ.

-

Alkylation: Heat the mixture to 80°C. Dropwise, add 4-chlorobenzhydryl chloride dissolved in toluene. Maintain at 80°C for 2 hours, then reflux for 12 hours[4].

-

Self-Validating Workup (Acid-Base Extraction): Cool to 20°C. Wash the toluene layer with water. Treat the organic layer with aqueous HCl (15 mL conc. HCl in 5 mL water) at 5-10°C[4].

-

Validation Check: The highly basic product will protonate and migrate entirely to the aqueous phase. Unreacted benzhydryl chloride remains in the toluene.

-

-

Isolation: Separate the aqueous layer, wash with methylene dichloride (MDC) to remove trace organics, and neutralize with 30% NaOH at 10°C[4].

-

Validation Check: The sudden precipitation of a white/light beige solid[3] confirms the successful free-basing of the product. Filter and dry at 50°C.

-

Protocol B: Synthesis of 1-(4-Chloro-2-fluorobenzoyl)piperazine (Amidation)

Rationale: Direct acylation of unprotected piperazine yields a statistical nightmare of mono- and di-acylated species. Perfect regiocontrol is achieved by utilizing mono-Boc-protected piperazine.

Step-by-Step Methodology:

-

Acylation: Dissolve 1.0 eq of mono-Boc-piperazine and 1.5 eq of Triethylamine (TEA) in anhydrous Dichloromethane (DCM). Cool to 0°C. Causality: TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and deactivation of the piperazine.

-

Coupling: Slowly add 1.0 eq of 4-chloro-2-fluorobenzoyl chloride. Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via LC-MS until the Boc-piperazine mass disappears.

-

Deprotection (Self-Validating Step): Concentrate the organic layer and resuspend the crude Boc-intermediate in 4M HCl in Dioxane.

-

Validation Check: The cleavage of the Boc group generates CO₂ and isobutylene gas. The reaction will visibly bubble. The physical cessation of bubbling serves as an intrinsic thermodynamic indicator that deprotection is complete.

-

-

Isolation: The final product, 1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride, will precipitate out of the dioxane solution. Filter, wash with cold diethyl ether, and dry under a vacuum.

Synthetic workflows highlighting self-validating steps for benzhydryl and benzoyl piperazines.

References

-

Title: 1-(4-Chloro-2-fluorobenzoyl)piperazine | 926227-66-9 Source: MolAid URL: [Link]

Sources

Technical Guide: Pharmacophore Profiling & Synthetic Utility of 4-Chloro-2-Fluorobenzoyl Piperazines

Topic: Pharmacophore Properties of 4-Chloro-2-Fluorobenzoyl Piperazine Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary

The 4-chloro-2-fluorobenzoyl piperazine moiety represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Unlike generic benzamides, this specific halogenation pattern (2-F, 4-Cl) offers a dual-mechanism advantage: the ortho-fluorine atom induces a conformational lock via dipole interactions, while the para-chlorine atom provides a lipophilic anchor that blocks metabolic oxidation. This guide dissects the structural, synthetic, and computational protocols required to leverage this scaffold in GPCR ligands (e.g., Dopamine D2/D4, Serotonin 5-HT) and antimicrobial agents.

Part 1: Structural Anatomy & Pharmacophoric Features

The "Ortho-Fluoro" Effect

The critical differentiator of this scaffold is the fluorine atom at the 2-position (ortho). In standard benzamides, the amide bond has rotational freedom. However, the 2-fluoro substituent restricts this rotation due to electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen, often forcing the amide into a preferred conformation (typically non-planar or twisted relative to the phenyl ring).

-

Conformational Bias: The 2-F atom often engages in an intramolecular hydrogen bond-like interaction with the amide proton (N-H...F), stabilizing the trans-amide conformation.

-

Metabolic Shielding: The fluorine atom sterically protects the susceptible ortho position from enzymatic hydrolysis.

The 4-Chloro Lipophilic Anchor

The chlorine atom at the para position serves two distinct roles:

-

Metabolic Blockade: The para position of a phenyl ring is the primary site for Cytochrome P450-mediated hydroxylation. Chlorine substitution effectively blocks this metabolic soft spot, significantly increasing the molecule's half-life (

). -

Hydrophobic Reach: The C-Cl bond extends the pharmacophore into deep hydrophobic pockets (e.g., the hydrophobic accessory pocket in GPCRs), engaging in halogen bonding (X-bond) where the chlorine

-hole interacts with backbone carbonyls.

Visualization: Pharmacophore Map

The following diagram illustrates the vector properties and interaction points of the scaffold.

Figure 1: Pharmacophore map highlighting the electronic and steric contributions of the halogen substituents.

Part 2: Synthetic Protocols

Synthesis Strategy: Schotten-Baumann Acylation

The most robust method for generating this scaffold is the nucleophilic acyl substitution of 4-chloro-2-fluorobenzoyl chloride with a substituted piperazine.

Reaction Scheme:

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of acid chlorides.

Materials:

-

4-Chloro-2-fluorobenzoyl chloride (1.0 equiv)

-

N-Boc-piperazine or N-substituted piperazine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Preparation: Dissolve 1.1 equiv of the piperazine derivative in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add 2.5 equiv of TEA dropwise. The solution may fume slightly; ensure vigorous stirring.

-

Acylation: Dissolve 1.0 equiv of 4-chloro-2-fluorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup:

-

Quench with saturated

solution. -

Extract the organic layer and wash sequentially with 1N HCl (to remove unreacted amine), water, and brine.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthetic Logic Flow

Figure 2: Step-by-step synthetic workflow for the generation of the benzoyl piperazine amide.

Part 3: Computational Modeling & Docking

To validate the pharmacophore, molecular docking is essential. The rigid nature of the 2-fluorobenzamide bond requires specific parameterization.

Docking Protocol (AutoDock Vina / Glide)

-

Ligand Preparation:

-

Generate 3D conformers. Crucial: Manually check the amide dihedral angle. The 2-F atom usually forces the carbonyl oxygen out of coplanarity with the phenyl ring by 20–30°.

-

Assign partial charges (Gasteiger or OPLS4). The Fluorine atom is highly electronegative; ensure the dipole vector is correctly calculated.

-

-

Receptor Grid Generation:

-

Target: Dopamine D2 Receptor (PDB: 6CM4) or CB2 Receptor.

-

Define the grid box centered on the orthosteric binding pocket (typically Asp114 in D2).

-

-

Docking Parameters:

-

Set exhaustiveness = 32 (high precision).

-

Enable "Halogen Bonding" scoring terms if using Glide or Gold, as the 4-Cl atom often interacts with backbone carbonyls (e.g., Serine or Threonine residues deep in the pocket).

-

Data Analysis: ADME & Physicochemical Properties

The following table summarizes the shift in properties when adding the 4-Cl and 2-F atoms compared to a naked benzoyl piperazine.

| Property | Unsubstituted Benzoyl Piperazine | 4-Chloro-2-Fluorobenzoyl Derivative | Impact on Drug Design |

| LogP (Lipophilicity) | ~1.5 | ~2.4 | Improved membrane permeability; better BBB penetration. |

| Metabolic Stability ( | Low (Rapid para-oxidation) | High | 4-Cl blocks primary metabolic site; 2-F blocks hydrolysis. |

| pKa (Piperazine N) | ~8.5 | ~8.1 | The electron-withdrawing benzoyl group lowers basicity, improving oral absorption. |

| Polar Surface Area (PSA) | 20.3 Ų | 20.3 Ų | Minimal change, maintaining good absorption profile. |

Part 4: Biological Applications & Case Studies

Antimicrobial Activity

Research indicates that N-substituted piperazines bearing the 4-chloro-2-fluorobenzoyl moiety exhibit significant antibacterial activity against S. aureus and E. coli. The lipophilic 4-Cl group facilitates penetration of the bacterial cell wall, while the piperazine nitrogen can disrupt the proton gradient if protonated [1, 2].

GPCR Antagonism

In the context of Dopamine D4 and Serotonin 5-HT2A receptors, this scaffold acts as a "head group." The 2-F substitution has been shown to improve selectivity by sterically clashing with residues in off-target receptors (e.g., 5-HT2C), while the 4-Cl anchors the molecule in the hydrophobic pocket [3].

References

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ResearchGate / Org. Commun. URL:[Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Note: Provides the structural basis for the ortho-fluoro effect). Source: MDPI Molecules. URL:[Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

1-(4-Chloro-2-fluorobenzoyl)piperazine safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1-(4-Chloro-2-fluorobenzoyl)piperazine

Introduction

1-(4-Chloro-2-fluorobenzoyl)piperazine is a substituted piperazine derivative. Compounds of this class are pivotal building blocks in modern medicinal chemistry and drug development. The piperazine scaffold is a common feature in a wide array of biologically active molecules, and its derivatives are investigated for applications ranging from chemokine antagonists to kinase inhibitors.[1][2] Given its functional groups—a halogenated benzoyl moiety and a piperazine ring—this compound is anticipated to be a reactive chemical intermediate.

Chemical Identity and Physicochemical Properties

The precise physicochemical properties of 1-(4-Chloro-2-fluorobenzoyl)piperazine have not been empirically determined in available literature. However, we can deduce its basic chemical identity and infer properties from its closest structural analog, 1-(4-Chloro-2-fluorophenyl)piperazine[3][4], which lacks the carbonyl group. The presence of the electron-withdrawing benzoyl group is expected to influence properties such as melting point and solubility.

| Property | Value (1-(4-Chloro-2-fluorobenzoyl)piperazine) | Reference Data: 1-(4-Chloro-2-fluorophenyl)piperazine |

| Molecular Formula | C₁₁H₁₂ClFN₂O | C₁₀H₁₂ClFN₂[3] |

| Molecular Weight | 242.68 g/mol | 214.67 g/mol [3][5] |

| Appearance | Likely a white to off-white solid | White solid[4] |

| CAS Number | Not found | 515160-75-5[3][5] |

| Boiling Point | Not available | 326.2 ± 42.0 °C (Predicted)[4] |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

Note: Data for the target compound is calculated or inferred. Reference data is for a close structural analog and should be used for estimation purposes only.

Caption: Chemical structure of 1-(4-Chloro-2-fluorobenzoyl)piperazine.

Inferred Hazard Identification and GHS Classification

A complete GHS classification requires empirical data which is currently unavailable. However, a highly conservative hazard assessment can be constructed based on the known hazards of 1-(4-Chloro-2-fluorophenyl)piperazine. The European Chemicals Agency (ECHA) inventory indicates that this analog is classified as causing severe skin burns and eye damage.[3] This is a significant hazard, and there is no chemical rationale to suggest that the addition of a carbonyl group to form the benzoyl moiety would mitigate this corrosivity. Therefore, we will proceed with the authoritative classification of the closest analog.

| Hazard Class | Category | GHS Code | Hazard Statement | Source |

| Skin Corrosion / Irritation | 1B | H314 | Causes severe skin burns and eye damage | [3] |

| Serious Eye Damage | 1 | H314 | Causes severe skin burns and eye damage | [3] |

Signal Word: Danger

Hazard Pictogram:

Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[3]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P316: Get emergency medical help immediately.[3]

-

P405: Store locked up.[6]

Toxicological Profile (Inferred)

The toxicological properties of this specific compound have not been fully investigated.[7] However, based on the H314 classification, the primary toxicological concern is its corrosive nature.

-

Skin Contact: Expected to cause severe skin burns and deep, painful wounds. The piperazine moiety, being basic, can disrupt the lipid bilayer of the skin, leading to chemical burns.

-

Eye Contact: Poses a risk of severe, irreversible eye damage, including corneal burns and potential blindness. Immediate and prolonged irrigation is critical.

-

Inhalation: Inhaling dusts of the compound may cause severe chemical burns to the respiratory tract, leading to inflammation, edema, and breathing difficulties.[8]

-

Ingestion: Ingestion is likely to cause severe corrosive damage to the mouth, throat, and gastrointestinal tract, with a risk of perforation.[9] Emesis (vomiting) should not be induced.[9]

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound or its close analogs.[6][7] Therefore, it should be handled as a substance with unknown long-term health effects.

Risk Assessment and Engineering Controls

The cornerstone of safely handling 1-(4-Chloro-2-fluorobenzoyl)piperazine is a robust risk assessment that prioritizes the elimination of exposure. The inferred corrosive nature of the compound dictates that all direct contact must be prevented.

Caption: Risk assessment workflow for handling the compound.

Causality of Engineering Controls

The choice of engineering controls is a direct consequence of the compound's hazards. The goal is to create a physical barrier between the researcher and the chemical.

-

Chemical Fume Hood: This is the most critical piece of equipment. Handling the compound exclusively within a certified chemical fume hood is mandatory.

-

Causality: A fume hood provides constant airflow that captures and exhausts airborne dust particles, preventing inhalation. It also provides a physical shield (the sash) against accidental splashes or spills.[8]

-

-

Safety Shower and Eyewash Station: These must be located in immediate proximity to the work area.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[7]

Safe Handling and Personal Protective Equipment (PPE)

PPE is the last line of defense, used in conjunction with engineering controls. The selection must be appropriate for handling a corrosive solid.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield | Goggles provide a seal against dust and splashes. A face shield is required over the goggles to protect the entire face from contact with a highly corrosive material.[7][9] |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Wear appropriate protective gloves to prevent skin exposure.[7] Always check the manufacturer's data for chemical compatibility and breakthrough time. Double-gloving is recommended for extended operations. |

| Body Protection | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Provides a barrier against skin contact from spills.[11] |

| Respiratory | Not required if handled in a fume hood. For emergencies or large spills, a NIOSH-approved respirator with appropriate cartridges should be used. | A fume hood is the primary respiratory control.[7] |

Experimental Protocol: Weighing and Transfer

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate working height.

-

Staging: Place a weigh boat, spatula, and the sealed container of 1-(4-Chloro-2-fluorobenzoyl)piperazine onto the analytical balance inside the fume hood.

-

Tare: Tare the balance with the empty weigh boat.

-

Transfer: Slowly open the chemical container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

-

Sealing: Securely close the primary chemical container.

-

Documentation: Record the weight.

-

Dissolution/Reaction: Carefully add the weighed solid to the reaction vessel or solvent, which should also be inside the fume hood.

-

Decontamination: Thoroughly decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Caption: Decision process for first aid response.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [8][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention. | [8][9][10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [7][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][8] |

Spill and Fire Response

-

Spill Response: For a small spill, cordon off the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[7] Clean the spill area with a suitable solvent and then soap and water.

-

Firefighting Measures: Use dry chemical, carbon dioxide, or foam extinguishers.[8] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Storage and Disposal

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] The storage area should be designated for corrosive materials and secured against unauthorized access.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7][13]

-

Disposal: Dispose of unused material and contaminated waste in accordance with all federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[14]

References

- Chemsrc. (2025, August 23). 1-(4-FLUOROBENZYL)PIPERAZINE | CAS#:70931-28-1.

-

PubChem. (n.d.). 1-(4-Chloro-2-fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

- TCI AMERICA. (2018, July 6). Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine.

- Smolecule. (2023, August 24). 1-(4-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine.

- Hoffman Fine Chemicals. (n.d.). CAS 515160-75-5 | 1-(4-Chloro-2-fluorophenyl)piperazine.

- Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

- Farnell. (n.d.). Material Safety Data Sheet Section 4 FIRST AID MEASURES Section 5 FIRE FIGHTING MEASURES.

- Cayman Chemical. (2025, October 24). Safety Data Sheet.

- Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8084.

- Fisher Scientific. (2011, December 15). Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine.

- SynZeal. (n.d.). Safety Data Sheet.

- Sarmah, K. N., et al. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(9), 127-132.

- National Institutes of Health (NIH). (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

- ResearchGate. (2025, October 16). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.

- Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8084.

- Apollo Scientific. (2023, June 9). 4-Chloro-2-fluoronitrobenzene Safety Data Sheet.

- Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 5(4), 752-758.

Sources

- 1. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(4-FLUOROBENZYL)PIPERAZINE | 70931-28-1 [chemicalbook.com]

- 3. 1-(4-Chloro-2-fluorophenyl)piperazine | C10H12ClFN2 | CID 2783123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 1-(4-Chloro-2-fluorophenyl)piperazine | CAS 515160-75-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 1-(4-FLUOROBENZYL)PIPERAZINE | CAS#:70931-28-1 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Fluorobenzoyl Piperazine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Topic: Medicinal Chemistry Applications of Fluorobenzoyl Piperazine Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The fluorobenzoyl piperazine moiety represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in neuroleptic, antineoplastic, and antimicrobial therapeutics. This guide analyzes the structural utility of this scaffold, emphasizing the synergistic effects of the piperazine ring's conformational adaptability and the fluorobenzoyl group's electronic and metabolic properties. We explore its role in modulating lipophilicity (

Structural & Electronic Properties: The "Fluorine Effect"

The efficacy of the fluorobenzoyl piperazine scaffold stems from two distinct chemical phenomena: the conformational rigidity of the benzamide linker and the bioisosteric properties of the fluorine substituent.

The Fluorobenzoyl Pharmacophore

The introduction of a fluorine atom onto the benzoyl ring—typically at the para (4-F) or ortho (2-F) position—drastically alters the physicochemical profile of the ligand without significantly changing its steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[1]

-

Metabolic Blockade: The C-F bond (bond energy ~116 kcal/mol) is highly resistant to enzymatic cleavage. Substitution at the para-position effectively blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenyl rings, thereby extending the biological half-life (

) of the drug [1].[1] -

Electronic Modulation: Fluorine is the most electronegative element (

). Its strong inductive effect (-I) withdraws electron density from the phenyl ring, increasing the acidity of neighboring protons and potentially strengthening -

Lipophilicity (

): Fluorination increases lipophilicity, facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-active agents targeting 5-HT and Dopamine receptors.[1]

The Piperazine Core

The piperazine ring acts as a semi-rigid spacer that directs the fluorobenzoyl group and the secondary pharmacophore (N4-substituent) into specific vector orientations. At physiological pH, the distal nitrogen is often protonated, providing a cationic anchor for electrostatic interactions with conserved aspartate residues (e.g., Asp3.32 in GPCRs).[1]

Therapeutic Applications & Case Studies

Neuropharmacology: 5-HT and Dopamine Antagonists

The most prominent application of the fluorobenzoyl piperazine scaffold is in the design of atypical antipsychotics. The moiety is frequently employed to target Serotonin (5-HT2A) and Dopamine (D2/D4) receptors.[1]

-

Mechanism: The fluorobenzoyl group often occupies a hydrophobic pocket within the receptor, while the carbonyl oxygen acts as a hydrogen bond acceptor.

-

SAR Insight: Research indicates that p-fluorobenzoyl derivatives often exhibit superior affinity compared to their non-fluorinated or chlorinated analogs due to the optimized balance of lipophilicity and metabolic stability [3].

-

Example: Ketanserin and related analogs utilize the benzoyl-piperidine/piperazine framework to achieve high selectivity for 5-HT2A receptors, acting as "trip killers" for serotonergic psychedelics and treating hypertension [4].[1]

Oncology: Cytotoxicity and Enzyme Inhibition

Recent studies have repurposed this scaffold for cancer therapy, specifically targeting tubulin polymerization and Topoisomerase II.

-

Tubulin Inhibition: Vindoline-piperazine conjugates bearing a 4-(trifluoromethyl)benzoyl or 4-fluorobenzoyl group have demonstrated micromolar cytotoxicity (

) against breast (MDA-MB-468) and lung (HOP-92) cancer lines.[1][2] The fluorobenzoyl linker was found to be superior to simple alkyl linkers in maintaining potency [5]. -

Topoisomerase II: Novel benzothiazine derivatives incorporating a (4-fluorobenzoyl)piperazine moiety have shown ability to intercalate DNA and inhibit Topo II, inducing apoptosis in cancer cells with lower toxicity to healthy cells compared to Doxorubicin [6].[1]

Antimicrobial Agents

The scaffold has shown promise in combating multidrug-resistant bacteria.[3]

-

Thiosemicarbazides: 1-(4-Fluorobenzoyl)thiosemicarbazides and their cyclic triazole analogs exhibit significant antibacterial activity against MRSA (

).[1] The electron-withdrawing nature of the fluorine enhances the acidity of the thiosemicarbazide NH, potentially facilitating hydrogen bonding with bacterial enzymes like D-alanine-D-alanine ligase [7].[1]

Visualizations

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional contributions of each part of the scaffold.

Caption: Functional decomposition of the fluorobenzoyl piperazine scaffold highlighting the metabolic and pharmacodynamic roles of each substructure.

Synthetic Workflow

A standard protocol for generating these derivatives via nucleophilic acyl substitution.

Caption: General synthetic pathway for the N-acylation of piperazine derivatives using acid chlorides.

Detailed Experimental Protocol

Synthesis of 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (Representative Procedure)

This protocol is adapted from standard acylation methodologies verified in recent literature [8].

Materials

-

1-(4-Chlorobenzhydryl)piperazine (1.0 equiv)[1]

-

4-Fluorobenzoyl chloride (1.0 - 1.2 equiv)[1]

-

Triethylamine (

) or -

Dichloromethane (DCM) or Chloroform (

) (Anhydrous)[1] -

Brine,

[1]

Methodology

-

Preparation: Dissolve 1-(4-chlorobenzhydryl)piperazine (e.g., 2.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add Triethylamine (4.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 4-fluorobenzoyl chloride (2.0 mmol) dissolved in a small volume of DCM.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate).

-

Work-up:

-

Quench with water (10 mL).

-

Extract the organic layer and wash successively with 5%

, water, and brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from ethanol/ether or purify via silica gel column chromatography to yield the target compound as a white crystalline solid.

-

Validation:

-

IR (

): Look for Amide C=O stretch (~1630–1640).[1] -

H-NMR: Confirm the presence of the piperazine protons (multiplets at

-

Quantitative Data Summary

| Compound Class | Target | Key Metric | Biological Outcome | Ref |

| Vindoline Conjugates | Tubulin / Cancer Cell Lines | Potent cytotoxicity in MDA-MB-468 breast cancer cells.[1][2] | [5] | |

| Benzothiazines | Topoisomerase II | Induced apoptosis; lower toxicity than Doxorubicin. | [6] | |

| Thiosemicarbazides | S. aureus (MRSA) | Effective antimicrobial activity dependent on 4-F substitution. | [7] | |